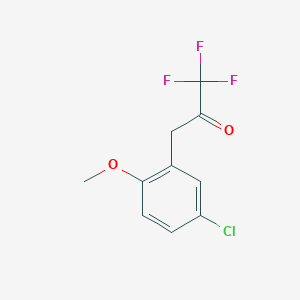
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a trifluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 5-chloro-2-methoxyphenyl derivatives with trifluoropropanone precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which involves the reaction of 5-chloro-2-methoxyphenylboronic acid with a trifluoropropanone derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Shares the chloro-substituted phenyl group but differs in functional groups and overall structure.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: Contains similar chloro-methoxyphenyl groups but includes antimony and carboxylate functionalities.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one is unique due to its trifluoropropanone moiety, which imparts distinct chemical properties, such as increased stability and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one, also known by its CAS number 1340177-72-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10ClF3O2
- Molecular Weight : 254.63 g/mol
- Structural Characteristics : The compound features a trifluoropropanone moiety and a chloro-methoxyphenyl group, which may contribute to its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Microtubule Stabilization : Research indicates that compounds with similar structures can stabilize microtubules, potentially affecting cell division and apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other fluorinated compounds that exhibit inhibitory effects on carbonic anhydrases and cyclooxygenase .
Biological Activity Data
Case Studies
Several studies have explored the biological effects of related compounds that may provide insights into the activity of this compound:
- Study on Anticancer Properties : A study demonstrated that microtubule-stabilizing agents can induce apoptosis in various cancer cell lines. The structural similarities suggest that this compound may exhibit similar anticancer properties .
- Antiparasitic Effects : Research focusing on the inhibition of tubulin polymerization in Trypanosoma species highlighted the potential of fluorinated phenyl compounds as therapeutic agents against parasitic infections .
Properties
Molecular Formula |
C10H8ClF3O2 |
|---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-8-3-2-7(11)4-6(8)5-9(15)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
IQTIAAMWRPIOTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















